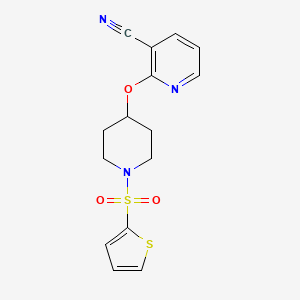

2-((1-(Thiophen-2-ylsulfonyl)piperidin-4-yl)oxy)nicotinonitrile

Description

2-((1-(Thiophen-2-ylsulfonyl)piperidin-4-yl)oxy)nicotinonitrile is a complex organic compound that features a piperidine ring, a thiophene sulfonyl group, and a nicotinonitrile moiety

Properties

IUPAC Name |

2-(1-thiophen-2-ylsulfonylpiperidin-4-yl)oxypyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O3S2/c16-11-12-3-1-7-17-15(12)21-13-5-8-18(9-6-13)23(19,20)14-4-2-10-22-14/h1-4,7,10,13H,5-6,8-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHKIHMLMRCQMQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC2=C(C=CC=N2)C#N)S(=O)(=O)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(Thiophen-2-ylsulfonyl)piperidin-4-yl)oxy)nicotinonitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate amines and carbonyl compounds.

Introduction of the Thiophene Sulfonyl Group: This step involves the sulfonylation of the piperidine ring using thiophene-2-sulfonyl chloride under basic conditions.

Attachment of the Nicotinonitrile Moiety: The final step involves the coupling of the sulfonylated piperidine with a nicotinonitrile derivative, often facilitated by a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-((1-(Thiophen-2-ylsulfonyl)piperidin-4-yl)oxy)nicotinonitrile can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitrile group can be reduced to primary amines under catalytic hydrogenation conditions.

Substitution: The piperidine ring can undergo nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: Nucleophiles such as alkoxides or amines under basic conditions.

Major Products

Oxidation: Thiophene sulfoxides or sulfones.

Reduction: Primary amines.

Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

2-((1-(Thiophen-2-ylsulfonyl)piperidin-4-yl)oxy)nicotinonitrile has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders.

Materials Science: The compound’s unique structure makes it a candidate for developing novel materials with specific electronic properties.

Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential as a biochemical probe.

Mechanism of Action

The mechanism of action of 2-((1-(Thiophen-2-ylsulfonyl)piperidin-4-yl)oxy)nicotinonitrile involves its interaction with specific molecular targets. The thiophene sulfonyl group can interact with enzyme active sites, potentially inhibiting their activity. The piperidine ring may facilitate binding to receptor sites, while the nicotinonitrile moiety can participate in hydrogen bonding and π-π interactions.

Comparison with Similar Compounds

Similar Compounds

- 2-((1-(Thiophen-2-ylsulfonyl)piperidin-4-yl)oxy)benzonitrile

- 2-((1-(Thiophen-2-ylsulfonyl)piperidin-4-yl)oxy)pyridinonitrile

Uniqueness

Compared to similar compounds, 2-((1-(Thiophen-2-ylsulfonyl)piperidin-4-yl)oxy)nicotinonitrile stands out due to its unique combination of functional groups, which confer specific electronic and steric properties. This makes it particularly suitable for applications requiring precise molecular interactions.

Biological Activity

2-((1-(Thiophen-2-ylsulfonyl)piperidin-4-yl)oxy)nicotinonitrile is a complex organic compound with potential applications in medicinal chemistry and biological research. Its unique structure, featuring piperidine and pyridine rings, suggests it may interact with various biological targets, making it a subject of interest for pharmacological studies.

The synthesis of 2-((1-(Thiophen-2-ylsulfonyl)piperidin-4-yl)oxy)nicotinonitrile typically involves multiple steps:

- Formation of the Piperidine Ring : Synthesized through cyclization reactions with appropriate precursors.

- Introduction of the Thiophene Sulfonyl Group : Achieved via sulfonylation reactions using thiophene-2-sulfonyl chloride.

- Coupling with Nicotinonitrile : This final step involves nucleophilic substitution reactions to integrate the nicotinonitrile moiety into the structure.

Biological Activity Overview

Research indicates that 2-((1-(Thiophen-2-ylsulfonyl)piperidin-4-yl)oxy)nicotinonitrile exhibits various biological activities, particularly in antimicrobial and anticancer domains.

Antimicrobial Activity

Studies have shown that compounds similar to 2-((1-(Thiophen-2-ylsulfonyl)piperidin-4-yl)oxy)nicotinonitrile possess significant antimicrobial properties. For instance, derivatives containing similar structural motifs have demonstrated activity against Gram-positive bacteria, including Staphylococcus aureus and Enterococcus species, with minimum inhibitory concentrations (MICs) ranging from 15.625 to 125 µM .

Table 1: Antimicrobial Activity of Related Compounds

| Compound | Target Organism | MIC (µM) |

|---|---|---|

| Compound A (similar structure) | S. aureus | 15.625 - 62.5 |

| Compound B | E. faecalis | 62.5 - 125 |

| 2-((1-(Thiophen-2-ylsulfonyl)piperidin-4-yl)oxy)nicotinonitrile | TBD | TBD |

Anticancer Potential

Preliminary studies suggest that this compound may inhibit cancer cell proliferation. For instance, related compounds have been tested against HepG2 liver cancer cells, showing selectivity indices (SI) greater than methotrexate, indicating potential as a therapeutic agent .

Table 2: Anticancer Activity of Related Compounds

| Compound | Cell Line | SI Value |

|---|---|---|

| Compound C | HepG2 | 33.21 |

| Methotrexate | HepG2 | 4.14 |

The mechanism of action for 2-((1-(Thiophen-2-ylsulfonyl)piperidin-4-yl)oxy)nicotinonitrile likely involves interactions with specific enzymes or receptors within biological pathways:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell metabolism.

- Receptor Interaction : It could act as a ligand for various receptors, modulating signaling pathways critical for cell proliferation and survival.

Case Studies

Recent investigations into the biological activity of compounds similar to 2-((1-(Thiophen-2-ylsulfonyl)piperidin-4-yl)oxy)nicotinonitrile provide insights into its potential applications:

-

Study on Antimicrobial Properties : A study demonstrated that a derivative exhibited potent activity against MRSA biofilms, significantly reducing biofilm formation compared to standard antibiotics .

"The compound showed a remarkable reduction in biofilm formation by up to 90% against MRSA" .

- Investigating Anticancer Effects : Another study highlighted that certain derivatives were effective against various cancer cell lines, outperforming traditional chemotherapeutics in terms of selectivity and potency .

Q & A

Q. What synthetic routes are effective for preparing 2-((1-(Thiophen-2-ylsulfonyl)piperidin-4-yl)oxy)nicotinonitrile, and how can reaction conditions be optimized?

The synthesis involves multi-step reactions, typically starting with the preparation of the piperidine and nicotinonitrile moieties. A common approach includes:

- Step 1 : Sulfonylation of the piperidine ring using thiophene-2-sulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) to introduce the thiophen-2-ylsulfonyl group .

- Step 2 : Coupling the sulfonylated piperidine with a functionalized nicotinonitrile derivative via nucleophilic substitution or Mitsunobu reaction (e.g., using diethyl azodicarboxylate and triphenylphosphine) to form the ether linkage .

- Optimization : Reaction yields improve with anhydrous solvents, controlled temperature (0–25°C), and catalytic DMAP for ester intermediates. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity .

Q. How can the structural integrity of 2-((1-(Thiophen-2-ylsulfonyl)piperidin-4-yl)oxy)nicotinonitrile be confirmed?

Orthogonal analytical methods are critical:

- NMR Spectroscopy : H and C NMR confirm the presence of the piperidine ring (δ ~2.5–3.5 ppm for axial protons), thiophene sulfonyl group (δ ~7.5–8.0 ppm for aromatic protons), and ether linkage (δ ~4.0–4.5 ppm for oxy-methylene) .

- HRMS : High-resolution mass spectrometry validates the molecular formula (e.g., [M+H] peak matching theoretical mass within 3 ppm error) .

- X-ray Crystallography : For crystalline derivatives, this resolves bond angles and confirms stereochemistry .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological relevance of this compound?

SAR studies require systematic modifications:

- Core Modifications : Alter the piperidine ring (e.g., introduce methyl groups at C3/C5) or replace the thiophene sulfonyl group with furan or pyridine analogs to assess target selectivity .

- Functional Group Variations : Substitute the nitrile group with amides or esters to probe electronic effects on binding affinity .

- Biological Assays : Pair synthetic analogs with enzymatic assays (e.g., kinase inhibition) or cellular models (e.g., apoptosis in cancer cell lines). Use IC values and molecular docking (e.g., AutoDock Vina) to correlate structural changes with activity .

Q. What strategies resolve contradictions in biological activity data across different experimental models?

Contradictions may arise from assay variability or off-target effects. Mitigation strategies include:

- Standardized Protocols : Replicate assays in triplicate using identical cell lines (e.g., HEK293 vs. HepG2) and positive controls (e.g., staurosporine for kinase inhibition) .

- Off-Target Profiling : Screen against unrelated targets (e.g., GPCRs, ion channels) to identify nonspecific interactions .

- Pharmacokinetic Analysis : Assess compound stability in plasma and membrane permeability (Caco-2 assay) to differentiate intrinsic activity from bioavailability limitations .

Q. How can computational methods predict the environmental fate or toxicity of this compound?

- Environmental Fate : Use EPI Suite to estimate biodegradation half-life and logP values (predicting bioaccumulation). Molecular dynamics simulations model interactions with soil enzymes .

- Toxicity Prediction : Apply QSAR models (e.g., TEST software by EPA) to estimate mutagenicity or aquatic toxicity. Validate with in vitro assays (e.g., Ames test for genotoxicity) .

Data Analysis and Experimental Design

Q. What statistical methods are appropriate for analyzing dose-response data in preclinical studies?

- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) using GraphPad Prism to calculate EC and Hill coefficients .

- ANOVA with Post Hoc Tests : Compare treatment groups (e.g., Tukey’s test for multiple comparisons) to validate significance (p < 0.05) .

- Bootstrap Resampling : Assess confidence intervals for small datasets (<10 replicates) .

Q. How should researchers design stability studies for this compound under varying storage conditions?

- Forced Degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light (ICH Q1B guidelines) for 4–8 weeks. Monitor degradation via HPLC .

- Long-Term Stability : Store aliquots at -20°C, 4°C, and 25°C. Assess purity monthly for 12–24 months using LC-MS .

Conflict Resolution in Synthesis and Characterization

Q. How to address discrepancies in reported synthetic yields for similar nicotinonitrile derivatives?

- Reaction Monitoring : Use TLC or in situ IR spectroscopy to identify incomplete steps (e.g., unreacted starting material) .

- Byproduct Analysis : HRMS and H NMR detect side products (e.g., over-oxidized sulfonyl groups) .

- Scale-Up Adjustments : Transition from batch to flow chemistry for exothermic reactions (e.g., sulfonylation) to improve reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.